molecular formula C6H5F2N3O B8748891 3,5-Difluoropicolinohydrazide

3,5-Difluoropicolinohydrazide

Cat. No. B8748891
M. Wt: 173.12 g/mol
InChI Key: VRKVVMFBXQQAPT-UHFFFAOYSA-N
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Patent
US08501946B2

Procedure details

3,5-Difluoro-2-pyridinecarbohydrazide was prepared in a manner analogous to that described above for 6-fluoro-2-pyridinecarbohydrazide (I23) but using 3,5-difluoro-2-pyridinecarboxylic acid (CAS [745784-04-7], commercially available e.g. from Matrix Scientific, Alfa Aesar or Apollo Scientific) in the place of 6-fluoro-2-pyridinecarboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC1N=C(C([NH:10][NH2:11])=O)C=CC=1.[F:12][C:13]1[C:14]([C:20]([OH:22])=O)=[N:15][CH:16]=[C:17]([F:19])[CH:18]=1.FC1N=C(C(O)=O)C=CC=1>>[F:12][C:13]1[C:14]([C:20]([NH:10][NH2:11])=[O:22])=[N:15][CH:16]=[C:17]([F:19])[CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=CC(=N1)C(=O)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=NC=C(C1)F)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=CC(=N1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=NC=C(C1)F)C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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